![molecular formula C21H24N6O2 B2844148 N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396843-28-9](/img/structure/B2844148.png)
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide
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Description
Scientific Research Applications
Molecular Interaction and Binding Affinity
Compounds structurally related to N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide have been studied for their molecular interactions, particularly with cannabinoid receptors. For example, studies have shown that certain pyrazole derivatives exhibit potent and selective antagonist activities for the CB1 cannabinoid receptor, demonstrating the importance of specific molecular configurations for receptor binding and activity (Shim et al., 2002). This suggests that the specific structural features of such compounds can significantly influence their interaction with biological targets, potentially leading to applications in understanding receptor mechanisms or developing therapeutic agents.
Pharmacological Characterization and Potential Applications
Further research into pyrazole and pyridine derivatives has explored their pharmacological properties, such as binding affinity and selectivity towards different receptors. The discovery and characterization of compounds with specific receptor affinities highlight the potential for these molecules to serve as models for new therapeutic agents targeting neurological and psychological disorders. For instance, the development of G protein-biased dopaminergic ligands based on the pyrazolo[1,5-a]pyridine structure indicates the possibility of designing novel therapeutics with tailored effects on dopamine D2 receptors (Möller et al., 2017).
Synthesis and Characterization for Imaging Applications
The synthesis and in vitro evaluation of methoxy- and fluorine-substituted analogs of cannabinoid receptor antagonists demonstrate the ongoing efforts to develop tracers for medical imaging, such as positron emission tomography (PET) ligands. These efforts aim to enhance our understanding of receptor distribution and function in the brain, contributing to the diagnosis and study of various neurological conditions (Tobiishi et al., 2007).
properties
IUPAC Name |
N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-26-18(9-12-22-26)21(28)23-15-10-13-27(14-11-15)20-8-7-17(24-25-20)16-5-3-4-6-19(16)29-2/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRBWLNKNRPAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide |
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